molecular formula C6H9N3O B3072928 (5-环丙基-1,3,4-恶二唑-2-基)甲胺 CAS No. 1017131-06-4

(5-环丙基-1,3,4-恶二唑-2-基)甲胺

货号 B3072928
CAS 编号: 1017131-06-4
分子量: 139.16 g/mol
InChI 键: DNVNVWZQZDEHMD-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“(5-Cyclopropyl-1,3,4-oxadiazol-2-yl)methanamine” is a compound that belongs to the class of 1,3,4-oxadiazoles . The oxadiazole molecule is composed of two nitrogen atoms and one oxygen atom, forming a five-membered heterocyclic ring . This compound has a molecular weight of 139.16 .


Synthesis Analysis

The synthesis of 1,3,4-oxadiazole derivatives, like “(5-Cyclopropyl-1,3,4-oxadiazol-2-yl)methanamine”, involves various methods . One efficient method involves the reaction of amidoximes with isatoic anhydrides in a NaOH–DMSO medium at ambient temperature . This method allows obtaining structurally diverse substituted anilines bearing the 1,2,4-oxadiazole motif in moderate to excellent yields without the utilization of protective groups .


Molecular Structure Analysis

The molecular structure of 1,3,4-oxadiazoles, including “(5-Cyclopropyl-1,3,4-oxadiazol-2-yl)methanamine”, consists of a five-membered heterocyclic ring system. The ring system consists of two nitrogen atoms, one oxygen atom, and two carbon atoms . The presence of the two carbon atoms allows two substituents in the oxadiazole ring, whose positions cause differences in their properties due to variation in the electronic environment .


Chemical Reactions Analysis

1,3,4-Oxadiazoles, including “(5-Cyclopropyl-1,3,4-oxadiazol-2-yl)methanamine”, can rearrange into other heterocycles due to low aromaticity and the presence of the weak O–N bond . This property is actively employed in organic synthesis .

科学研究应用

合成方法

化合物 1-[5-(4-甲苯基)-1,3,4-恶二唑-2-基]甲胺已通过对甲苯酰肼和甘氨酸进行多磷酸缩合成功合成,展示了一条高产率的路线。该合成使用 FT-IR、DSC、^13C/^1H-NMR 和质谱技术进行了表征,为合成相关化合物(如 (5-环丙基-1,3,4-恶二唑-2-基)甲胺)提供了基础方法 (加内什·希莫加、E. 申和桑-允·金,2018)

生物学应用

抗肿瘤潜力

一系列 N-苄基-1-(5-芳基-1,3,4-恶二唑-2-基)-1-(1H-吡咯-2-基)甲胺对多种癌细胞系(包括 A549、HT29 和 HT1080 细胞)表现出显着的抗肿瘤潜力。一些化合物显示出与参考药物阿霉素相当甚至更好的细胞毒活性,突出了 1,3,4-恶二唑衍生物在癌症治疗中的潜力 (A. Ramazani 等,2014)

抗菌活性

已经合成出新颖的 4-((5-(2-氯苯基)-1,3,4-恶二唑-2-基)甲氧基)-N-(亚苄基衍生物)苯胺化合物,并证明了其对革兰氏阳性菌和革兰氏阴性菌具有有效的抗菌活性,以及抗真菌活性,突出了 1,3,4-恶二唑衍生物在开发新抗菌剂中的实用性 (K. Kapadiya、G. Dubal、Y. Bhola 和 P. Dholaria,2020)

药理特性

抗凝剂

已经探索了合成 1,3,4-恶二唑作为潜在的抗凝剂,其衍生物在离体评价中显示凝血酶原时间和凝血时间显着增加。这表明这些化合物在抗凝治疗中的潜力,为需要抗凝的疾病的治疗干预提供了新的途径 (V. Iyer 等,2016)

未来方向

The future directions for “(5-Cyclopropyl-1,3,4-oxadiazol-2-yl)methanamine” and similar compounds could involve further exploration of their biological activities and potential applications in medicine and agriculture . There is a growing interest in heterocyclic systems of this nature, and new methods of obtaining complex structures containing oxadiazole rings are being sought .

属性

IUPAC Name

(5-cyclopropyl-1,3,4-oxadiazol-2-yl)methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9N3O/c7-3-5-8-9-6(10-5)4-1-2-4/h4H,1-3,7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNVNVWZQZDEHMD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NN=C(O2)CN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

139.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(5-Cyclopropyl-1,3,4-oxadiazol-2-yl)methanamine
Reactant of Route 2
(5-Cyclopropyl-1,3,4-oxadiazol-2-yl)methanamine
Reactant of Route 3
Reactant of Route 3
(5-Cyclopropyl-1,3,4-oxadiazol-2-yl)methanamine
Reactant of Route 4
(5-Cyclopropyl-1,3,4-oxadiazol-2-yl)methanamine
Reactant of Route 5
(5-Cyclopropyl-1,3,4-oxadiazol-2-yl)methanamine
Reactant of Route 6
(5-Cyclopropyl-1,3,4-oxadiazol-2-yl)methanamine

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。